N-(2,4-dimethylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
CAS No.:
Cat. No.: VC15326721
Molecular Formula: C25H24N4O3
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O3 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O3/c1-16-6-9-19(10-7-16)14-29-24(31)20-5-4-12-26-23(20)28(25(29)32)15-22(30)27-21-11-8-17(2)13-18(21)3/h4-13H,14-15H2,1-3H3,(H,27,30) |
| Standard InChI Key | NJHJHBHBGLHADY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Introduction
N-(2,4-dimethylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. It features an acetamide functional group, which classifies it as an acetamide derivative. The compound's structure includes multiple aromatic rings and heterocyclic components, making it a subject of interest in medicinal chemistry due to its potential diverse biological activities.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and verify the structure of synthesized compounds.
Synthesis Steps
-
Multi-step Organic Reactions: Involves several steps to form the complex structure.
-
Reaction Conditions: Temperature, pH, and reaction time need to be carefully controlled.
-
Analytical Techniques: HPLC and NMR spectroscopy are used for monitoring and verification.
Potential Applications and Biological Activities
Research indicates that compounds with similar structures often act as inhibitors or modulators in various biochemical pathways. N-(2,4-dimethylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide may influence pathways related to central nervous system disorders or other therapeutic areas based on preliminary studies.
Potential Therapeutic Areas
-
Central Nervous System Disorders: Preliminary studies suggest potential therapeutic applications.
-
Other Therapeutic Areas: Further research is needed to explore its full range of biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume